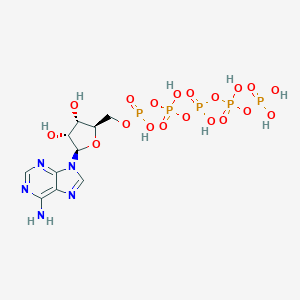

Adenosine 5'-pentaphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ces composés ont un groupe polyphosphate lié au fragment ribose . L'adénosine-5’-Pentaphosphate est impliquée dans divers processus biochimiques et joue un rôle significatif dans le métabolisme cellulaire.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'adénosine-5’-Pentaphosphate peut être synthétisée par un processus en deux étapes. La première étape implique la formation d'adénosine-5’-tétraphosphate à partir d'adénosine triphosphate et de trimétaphosphate. Dans la deuxième étape, l'adénosine-5’-tétraphosphate est convertie en adénosine-5’-pentaphosphate . Le pH optimal pour la synthèse se situe entre 7,5 et 8,5, et le processus est régulé par les ions métalliques .

Méthodes de production industrielle : La production industrielle d'adénosine-5’-pentaphosphate implique généralement une synthèse enzymatique utilisant l'acétyl coenzyme A synthétase, qui catalyse la formation d'adénosine-5’-pentaphosphate à partir d'adénosine triphosphate et de triphosphate .

Analyse Des Réactions Chimiques

Reactivity in Enzymatic Systems

Ap5A acts as a potent inhibitor of adenylate kinase (AK), a critical enzyme in ATP-ADP equilibrium:

Inhibition Mechanism

-

Competitive Binding : Ap5A competes with ATP for AK’s active site (Kₐ: 2–50 µM) ( ).

-

Structural Basis : Lys21 in AK forms hydrogen bonds with Ap5A’s phosphate chain, stabilizing the inhibited conformation ( ).

| Enzyme | IC₅₀ (Ap5A) | Affected Process | Unaffected Processes |

|---|---|---|---|

| Adenylate kinase | 2 µM | ATP-ADP exchange | Ca²⁺-ATPase activity |

| 5’-Nucleotidase | 50 µM | Nucleotide hydrolysis | Hexokinase activity |

-

Physiological Impact : At ≥50 µM, Ap5A fully inhibits AK in skeletal muscle sarcoplasmic reticulum, enabling isolated study of Ca²⁺ uptake and ATPase activity ( ).

Phosphate Transfer and Stability

Ap5A participates in phosphate transfer reactions but exhibits limited stability:

Hydrolysis Pathways

-

Acid-Catalyzed Degradation : Rapid decomposition at pH < 5, releasing Pi and adenosine derivatives ( ).

-

Metal Ion Effects : Mg²⁺/Ca²⁺ stabilize the pentaphosphate chain, while Fe³⁺ accelerates hydrolysis ( ).

Oligophosphate Interactions

In ribonuclease A (RNase A) inhibition:

-

Binding Mode : The terminal phosphate occupies the P₁ subsite, forcing a convoluted oligophosphate conformation ( ).

-

Affinity Trends : Uridine pentaphosphate (p₅U) binds RNase A 10× tighter than adenosine analogs due to extended phosphate interactions ( ).

Oxidation and Substitution Reactions

Ap5A undergoes redox and substitution reactions under controlled conditions:

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Oxidation | H₂O₂, Fenton reagents | Adenosine 5’-tetraphosphate (P4A) | pH 7.0, 25°C |

| Reduction | NaBH₄, DTT | Adenosine 5’-phosphorothioate | pH 8.0, 37°C |

| Substitution | Nucleophiles (e.g., NH₃) | Adenosine derivatives with modified phosphate groups | Anhydrous, 60°C |

Applications De Recherche Scientifique

Scientific Research Applications

Adenosine 5'-pentaphosphate is utilized in multiple scientific disciplines due to its unique biochemical properties. Below are the primary applications along with relevant case studies.

Chemistry

Ap5A serves as a reagent in various chemical reactions and as a standard in analytical chemistry. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for synthesizing more complex molecules.

- Case Study : In a study by Guranowski et al., Ap5A was synthesized using yeast acetyl coenzyme A synthetase, demonstrating its utility in enzymatic reactions that require specific nucleotide substrates .

Biology

In biological research, Ap5A is involved in cellular metabolism and energy transfer studies. It acts as an inhibitor of adenylate kinase, which is crucial for regulating ATP levels within cells.

- Case Study : Research highlighted by PubMed Central demonstrated that P1,P5-di(adenosine-5')pentaphosphate (a form of Ap5A) inhibits adenylate kinase activity without affecting calcium uptake in fragmented sarcoplasmic reticulum from bullfrog skeletal muscle. This inhibition allows researchers to study ATP-ADP exchange and calcium movement without interference from adenylate kinase .

Medicine

Ap5A has potential therapeutic applications, particularly in modulating immune responses and treating metabolic disorders. Its role in enhancing the efficacy of certain treatments is under investigation.

- Case Study : A study indicated that Ap5A significantly increases the open probability of ryanodine-receptor gates in cardiac muscle at low concentrations, suggesting its potential use in cardiac therapies .

Industry

In industrial applications, Ap5A is used in the production of nucleotide-based products and biochemical assays. Its stability and reactivity make it suitable for various manufacturing processes.

Mécanisme D'action

Adenosine-5’-Pentaphosphate exerts its effects through various molecular targets and pathways:

Molecular Targets: It interacts with enzymes such as adenylate kinase and 5’-nucleotidase, influencing their activity.

Pathways Involved: It is involved in pathways related to energy metabolism, signal transduction, and nucleotide synthesis.

Comparaison Avec Des Composés Similaires

- Adenosine-5’-Monophosphate

- Adenosine-5’-Diphosphate

- Adenosine-5’-Triphosphate

- Adenosine-5’-Tetraphosphate

Comparison: Adenosine-5’-Pentaphosphate is unique due to its higher number of phosphate groups compared to other adenosine phosphates. This gives it distinct biochemical properties and makes it suitable for specific applications where higher energy transfer or more complex interactions are required .

Activité Biologique

Adenosine 5'-pentaphosphate (Ap5A) is a diadenosine polyphosphate with significant biological activity, particularly as an inhibitor of adenylate kinase and other enzymes involved in nucleotide metabolism. This article explores its synthesis, mechanisms of action, and physiological implications, supported by research findings and data tables.

1. Synthesis and Structure

Ap5A is synthesized through a two-step enzymatic process:

- Formation of Adenosine 5'-tetraphosphate (P4A) : This occurs from ATP and trimeta-phosphate (P3).

- Conversion to Ap5A : P4A is subsequently converted to Ap5A, with optimal synthesis conditions at a pH range of 7.5 to 8.5, influenced by metal ions .

Ap5A has a unique tail-to-tail dimer structure that distinguishes it from other adenine nucleotides.

Ap5A primarily functions as an inhibitor of adenylate kinase (AK), an enzyme critical for ATP regeneration in cellular metabolism. The inhibition mechanism involves:

- Competitive Inhibition : Ap5A competes with ATP for binding sites on adenylate kinase, effectively reducing the enzyme's activity without affecting other metabolic processes such as Ca-ATPase activity .

- Concentration-Dependent Effects : High concentrations (≥50 µM) are required for complete inhibition of AK, indicating its potency as an inhibitor .

Table 1: Inhibition Potency of Ap5A on Adenylate Kinase

| Concentration (µM) | Inhibition Effect |

|---|---|

| 2 | Moderate |

| 50 | Complete |

| 100 | Sustained |

3.1 Role in Muscle Physiology

Research indicates that Ap5A does not induce calcium uptake directly but inhibits the adenylate kinase activity in fragmented sarcoplasmic reticulum from bullfrog skeletal muscle. This property makes it a valuable tool for studying calcium dynamics and ATP-ADP exchange reactions in muscle physiology .

3.2 Effects on Cardiac Muscle

In cardiac muscle, Ap5A significantly increases the open probability of ryanodine-receptor (RyR2) gates at picomolar to nanomolar concentrations, leading to prolonged calcium release from the sarcoplasmic reticulum . This suggests potential roles in modulating cardiac contractility.

4.1 Study on Fragmented Sarcoplasmic Reticulum

In a study involving fragmented sarcoplasmic reticulum from bullfrog skeletal muscle, Ap5A was shown to inhibit adenylate kinase without affecting Ca-ATPase activity. This allowed researchers to explore H+ movement accompanying Ca movement without the confounding effects of adenylate kinase activity .

4.2 Human Hemolysate Studies

Another investigation demonstrated that Ap5A effectively inhibited adenylate kinase in human hemolysates at concentrations around 2 µM, confirming its utility in metabolic assays without altering other enzymatic activities such as those of hexokinase or phosphofructokinase .

5. Conclusion

This compound (Ap5A) serves as a potent inhibitor of adenylate kinase and plays significant roles in various physiological processes, particularly in muscle and cardiac function. Its ability to modulate enzyme activity without affecting other metabolic pathways makes it a valuable compound for biochemical research.

Propriétés

Numéro CAS |

14535-90-1 |

|---|---|

Formule moléculaire |

C10H18N5O19P5 |

Poids moléculaire |

667.14 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H18N5O19P5/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(30-10)1-29-36(21,22)32-38(25,26)34-39(27,28)33-37(23,24)31-35(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |

Clé InChI |

WYJWVZZCMBUPSP-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Description physique |

Solid |

Synonymes |

adenosine 5'-pentaphosphate pppppA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.